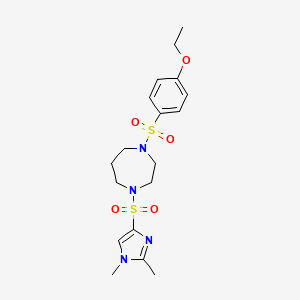![molecular formula C25H25N3O3S2 B2651226 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 923203-00-3](/img/structure/B2651226.png)
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide is a useful research compound. Its molecular formula is C25H25N3O3S2 and its molecular weight is 479.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Benzamides, including derivatives similar to the specified compound, have been identified as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. These compounds show promise in inhibiting VEGFR-2, a key target in cancer treatment, due to their competitive nature with ATP and their ability to exhibit strong selectivity and favorable pharmacokinetic properties. Such inhibitors have shown efficacy in vivo in human lung and colon carcinoma models (Borzilleri et al., 2006).
Potential in Binding Nucleotide Protein Targets
Benzamide derivatives, related to the compound , have been synthesized and shown potential in medicinal chemistry due to their ability to bind nucleotide protein targets. These compounds, developed using non-steroidal anti-inflammatory drugs as a basis, have shown inhibitory potential against enzymes like human recombinant alkaline phosphatase and human and rat ecto-5′-nucleotidases. This highlights their potential for further applications in medicinal chemistry (Saeed et al., 2015).
Positron Emission Tomography Imaging
Benzamides, including those structurally similar to the compound mentioned, have been synthesized for positron emission tomography (PET) imaging of metabotropic glutamate 1 (mGlu1) receptor in the brain. These compounds have shown high binding affinity and specific binding in areas of the brain corresponding to mGlu1 distribution. This makes them useful for imaging and quantitative analysis of mGlu1 in neurological research (Fujinaga et al., 2012).
Cytotoxic Heterocyclic Compounds
Research into benzamide derivatives has led to the synthesis of cytotoxic heterocyclic compounds, which have shown promising growth inhibitory effects on cancer cell lines. Such derivatives, which include pyridine, pyrimidine, and pyrazole, demonstrate the potential of benzamide-based compounds in cancer treatment (Mansour et al., 2020).
Antibacterial and Antifungal Applications
Synthesis of heterocyclic compounds based on benzamides has led to the development of derivatives with significant antibacterial and antifungal activities. These compounds, including derivatives like the specified benzamide, have been effective against gram-positive and gram-negative bacteria and various fungi, indicating their potential in antimicrobial applications (Patel et al., 2015).
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-16(2)33(30,31)21-8-6-20(7-9-21)24(29)28(15-19-11-13-26-14-12-19)25-27-23-18(4)17(3)5-10-22(23)32-25/h5-14,16H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHHWGQUNMAXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


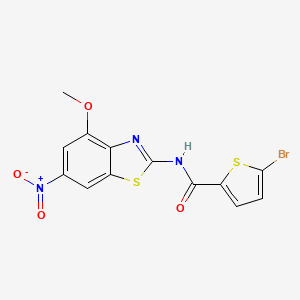
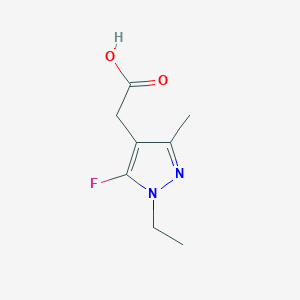
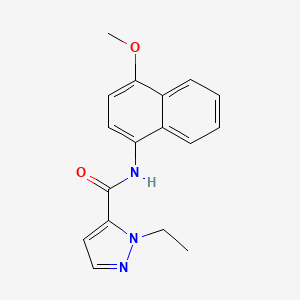
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide](/img/structure/B2651149.png)

![3-[(5-Fluoropyridin-2-yl)amino]-1-methylpyrazin-2-one;hydrochloride](/img/structure/B2651152.png)

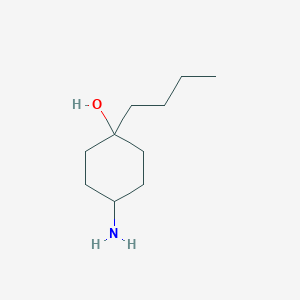
![3'-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2651156.png)
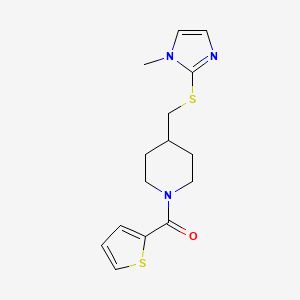
![4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B2651160.png)

